molecular formula C25H22ClN3O3S2 B12419516 Dual FAAH/sEH-IN-1

Dual FAAH/sEH-IN-1

Cat. No.: B12419516
M. Wt: 512.0 g/mol
InChI Key: NVHVCPVLWHYRRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dual FAAH/sEH-IN-1 involves the preparation of benzothiazole analogs. The process typically starts with the synthesis of a precursor compound, such as PF-750, which is a known FAAH inhibitor. The structure-activity relationship is then explored to optimize the potency of the compound on both sEH and FAAH targets . The synthetic route involves multiple steps, including the formation of reversible transition-state mimics and irreversible carbamoylation .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using microwave-assisted methodologies to produce benzothiazole analogs. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Dual FAAH/sEH-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of activity and selectivity towards sEH and FAAH .

Scientific Research Applications

Dual FAAH/sEH-IN-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dual FAAH/sEH-IN-1 is unique in its ability to simultaneously inhibit both sEH and FAAH enzymes with high potency. This dual inhibition approach offers a synergistic effect in reducing inflammation and pain, making it a more effective therapeutic option compared to compounds that target only one of these enzymes .

Biological Activity

Dual FAAH/sEH-IN-1 is a compound designed to inhibit two enzymes: fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). Both enzymes play crucial roles in the metabolism of endocannabinoids, which are involved in pain modulation and inflammation. The dual inhibition strategy aims to enhance the therapeutic effects while potentially reducing side effects associated with single-target therapies.

FAAH is responsible for the hydrolysis of anandamide (AEA), an endocannabinoid that activates cannabinoid receptors, leading to analgesic and anti-inflammatory effects. By inhibiting FAAH, levels of AEA increase, enhancing its action at cannabinoid receptors CB1 and CB2. Meanwhile, sEH metabolizes epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory properties. Inhibition of sEH can thus augment the beneficial effects of EETs, making dual inhibitors promising candidates for pain management therapies.

Structure-Activity Relationship (SAR)

The development of dual FAAH/sEH inhibitors, including this compound, has been guided by SAR studies. Key findings include:

  • Pharmacophore Identification : The piperidinyl-sulfonamide moiety has been identified as a critical component for activity against both FAAH and sEH.
  • Substituent Effects : Fluoro-, chloro-, and bromo-groups at the ortho position of the phenyl ring enhance binding affinity to FAAH, while also improving selectivity for sEH .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

CompoundTarget EnzymeIC50 (nM)Comments
This compoundFAAH9.6High affinity; enhances AEA levels
sEH25Moderate affinity; increases EET levels

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

  • Pain Model Studies : In rat models of acute inflammatory pain, compounds similar to this compound demonstrated significant analgesic effects compared to controls. These studies indicate that dual inhibition can synergistically reduce both inflammatory and neuropathic pain .
  • Metabolic Stability : Evaluations using microsomal liver assays revealed that while initial compounds showed poor metabolic profiles across species (human, mouse, rat), ongoing research aims to improve stability through medicinal chemistry modifications .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic assessments suggest that this compound possesses favorable absorption and distribution characteristics, making it a viable candidate for further development .

Properties

Molecular Formula

C25H22ClN3O3S2

Molecular Weight

512.0 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(2-chlorophenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C25H22ClN3O3S2/c26-20-5-1-4-8-23(20)34(31,32)29-15-13-17(14-16-29)24(30)27-19-11-9-18(10-12-19)25-28-21-6-2-3-7-22(21)33-25/h1-12,17H,13-16H2,(H,27,30)

InChI Key

NVHVCPVLWHYRRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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